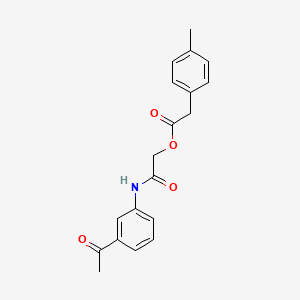

![molecular formula C11H6BrClN4 B2823956 8-溴-7-氯-2-苯基-[1,2,4]三唑[1,5-C]嘧啶 CAS No. 1254710-16-1](/img/structure/B2823956.png)

8-溴-7-氯-2-苯基-[1,2,4]三唑[1,5-C]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

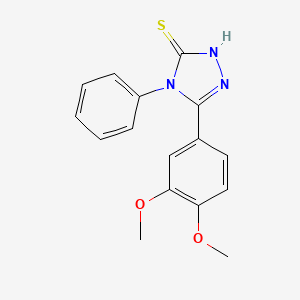

“8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It is part of a new set of small molecules that were designed and synthesized as novel CDK2 targeting compounds .

Synthesis Analysis

The synthesis of “8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine” involves a three-step reaction sequence . The process is described as atom-economical, one-pot, and three-step cascade . The products were obtained in high yield and purity .Molecular Structure Analysis

The molecular structure of “8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine” is complex, featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine” are complex and involve several steps . The protocol features initial oxidative cyclization of readily available chloropyrimidinylhydrazones followed by feasible Dimroth rearrangement .Physical and Chemical Properties Analysis

The compound has 17 heavy atoms and 15 aromatic heavy atoms . It has no rotatable bonds, 3 H-bond acceptors, and no H-bond donors . Its molar refractivity is 68.93 .科学研究应用

合成和结构分析

- 唐、王、李、王(2014 年)使用溴介导的氧化环化合成了 8-溴-7-氯[1,2,4]三唑并[4,3-c]嘧啶。他们通过单晶 X 射线分析确认了结构。这些化合物显示出稳定性,可以纯净分离,并且可以通过 Dimroth 重排转化为 1,2,4-三唑并[1,5-c]嘧啶。嘧啶核上的卤素官能团使这些产物成为合成多样化的通用中间体 (唐、王、李、王,2014)。

作为抗哮喘剂的潜力

- Medwid 等人(1990 年)发现 5-芳基-2-氨基[1,2,4]三唑并[1,5-c]嘧啶在人嗜碱性粒细胞组胺释放测定中作为介质释放抑制剂具有活性,表明其作为抗哮喘剂的潜在应用。这些化合物通过一系列从芳基酰胺开始的反应合成,其中一些衍生物显示出有希望的活性,可用于进一步的药理学研究 (Medwid 等人,1990)。

抗菌应用

- 库马拉、莫哈纳和马莱沙(2013 年)合成了新的 5-氯-8-溴-3-芳基-1,2,4-三唑并[4,3-c]嘧啶,并测试了它们对临床分离菌株的抗菌活性。一些化合物对测试的微生物菌株表现出良好的活性,表明在抗菌治疗中具有潜在的应用 (库马拉、莫哈纳和马莱沙,2013)。

光物理和氧化还原性质

- Rasputin 等人(2020 年)研究了具有各种(杂)芳基取代基的 [1,2,4]三唑并[1,5-a]嘧啶的光学和电化学性质。由于其光物理和氧化还原特性,发现这些化合物有望作为发光染料和推拉系统 (Rasputin 等人,2020)。

进一步的化学转化

- 李、李和王(2010 年)探索了氯嘧啶基腙与溴的反应,导致 [1,2,4]三唑并[4,3-c]嘧啶,随后进行 Dimroth 重排以生成官能化的 2-取代 [1,2,4]三唑并[1,5-c]嘧啶。这突出了该化合物作为化学合成中通用中间体的潜力 (李、李和王,2010)。

作用机制

未来方向

While there is limited information on the future directions of “8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine”, the compound’s potential as a CDK2 inhibitor suggests it could be further explored for cancer treatment . More research is needed to fully understand its potential applications and safety profile.

属性

IUPAC Name |

8-bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrClN4/c12-8-9(13)14-6-17-11(8)15-10(16-17)7-4-2-1-3-5-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIHLYKHEEQDQCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C=NC(=C(C3=N2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

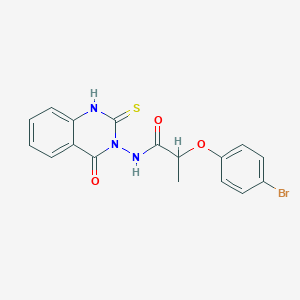

![9-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2823877.png)

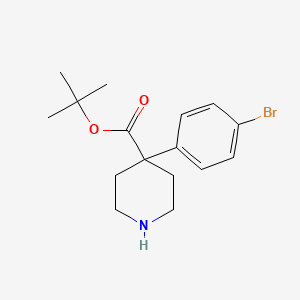

![5-[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2823881.png)

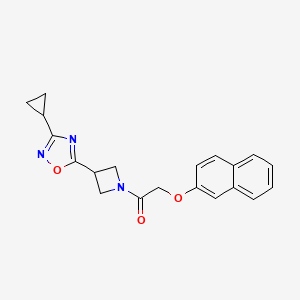

![N-(furan-2-ylmethyl)-2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2823885.png)

![6,7-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2823887.png)

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetamide](/img/structure/B2823891.png)

![N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2823892.png)